N-(2-azidoethyl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-azidoethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4O2S/c1-10(8,9)6-3-2-5-7-4/h6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXMDGUTXLHAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Azidoethyl Methanesulfonamide and Its Precursors
Historical Perspectives on Azide (B81097) Synthesis Routes Relevant to N-(2-azidoethyl)methanesulfonamide Derivatization
The incorporation of the azide moiety is a critical step in the synthesis of this compound. Historically, the synthesis of organic azides has been dominated by the nucleophilic substitution of alkyl halides or sulfates with azide salts, most commonly sodium azide (NaN₃). This method, a variation of the Williamson ether synthesis, has been a cornerstone of organic chemistry for decades. For instance, the synthesis of allylic azide 24 was achieved through the opening of an epoxide with sodium azide in an acetone/water mixture. nih.gov
Another significant historical development in azide chemistry is the Huisgen 1,3-dipolar cycloaddition, first described in the mid-20th century. While this reaction typically describes the reaction of azides with alkynes to form triazoles, its development spurred intense research into the synthesis and reactivity of organic azides. organic-chemistry.org The thermal version of this reaction often requires high temperatures. organic-chemistry.org These foundational methods established the groundwork for creating the C-N₃ bond essential for the precursor of this compound. The development of diazo-transfer reagents also provided a pathway to azides from primary amines, although early reagents like triflyl azide presented stability challenges. nih.gov
Contemporary Synthetic Strategies for this compound
Modern approaches to synthesizing this compound focus on the efficient and high-yield preparation of its precursors, followed by a reliable coupling reaction. The most logical and widely practiced strategy is the reaction of 2-azidoethan-1-amine with methanesulfonyl chloride in the presence of a non-nucleophilic base.
The synthesis of this compound hinges on the successful preparation of two key precursors: methanesulfonyl chloride and 2-azidoethan-1-amine .
Methanesulfonyl Chloride (MsCl): Methanesulfonyl chloride is a commercially available reagent, but several laboratory and industrial synthesis methods exist. A common method involves the chlorination of methanesulfonic acid with thionyl chloride. orgsyn.orgwikipedia.org This reaction is typically heated to drive it to completion. orgsyn.org An alternative, modern approach involves the direct, low-temperature reaction of methane (B114726) with sulfuryl chloride (SO₂Cl₂) in a liquid phase, which is notable for its use of an abundant and low-cost starting material. researchgate.netrsc.orgrsc.org
2-Azidoethan-1-amine: This precursor is not as commonly available and is typically synthesized in a multi-step process.
Synthesis of 2-Azidoethanol (B47996): The most direct route starts from a 2-haloethanol. For example, 2-chloroethanol (B45725) or 2-bromoethanol (B42945) is reacted with sodium azide in a suitable solvent, often water or a water-ether mixture. The reaction is heated to ensure a reasonable reaction rate, with yields reported to be as high as 81-100%. chemicalbook.comrsc.orgchemicalbook.com
Conversion to 2-Azidoethan-1-amine: The hydroxyl group of 2-azidoethanol must be converted to an amine. Standard organic chemistry transformations can achieve this, such as a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide, followed by deprotection) or by converting the alcohol to a good leaving group (like a tosylate or mesylate) followed by substitution with an azide (forming a diazide) and selective reduction.
Alternative Routes: An efficient, regioselective synthesis of 1,2-azidoamines can also be achieved through the ring-opening of N-tosylaziridines with reagents like trimethylsilyl (B98337) azide, catalyzed by various systems. organic-chemistry.org
Precursor Synthesis: The conditions for precursor synthesis vary. The preparation of methanesulfonyl chloride from methanesulfonic acid and thionyl chloride involves heating at 95°C for several hours. orgsyn.org The synthesis of 2-azidoethanol from 2-chloroethanol and sodium azide is typically performed in water at reflux temperatures (around 80°C) overnight to achieve high conversion. chemicalbook.comchemicalbook.com
| Precursor | Reactants | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Methanesulfonyl chloride | Methanesulfonic acid, Thionyl chloride | None (neat) | 95°C | 71-83% | orgsyn.org |
| Methanesulfonyl chloride | Methane, Sulfuryl chloride | 100% H₂SO₄ | 60°C | High yield | rsc.org |
| 2-Azidoethanol | 2-Chloroethanol, Sodium azide | Water | 80°C (Reflux) | 81% | chemicalbook.comchemicalbook.com |
| 2-Azidoethanol | 2-Bromoethanol, Sodium azide | Water | 80°C (Reflux) | 68-100% | chemicalbook.comrsc.org |
Final Sulfonamide Formation: The final step, the formation of the sulfonamide bond, is typically achieved by reacting 2-azidoethan-1-amine with methanesulfonyl chloride. This reaction is generally carried out in a polar, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A non-nucleophilic base, like triethylamine (B128534) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction. The reaction is often run at a reduced temperature (e.g., 0°C) initially to control the exothermic reaction, followed by stirring at room temperature until completion. Optimization involves adjusting the stoichiometry of the base and ensuring anhydrous conditions to prevent hydrolysis of the reactive methanesulfonyl chloride.
When scaling the synthesis of this compound for research applications, several factors must be considered. The use of sodium azide requires caution as it is highly toxic, and the generation of hydrazoic acid (HN₃) can occur under acidic conditions. Organic azides themselves can be thermally unstable and potentially explosive, necessitating careful temperature control.
For larger-scale production, in-situ generation of hazardous reagents is a preferred safety strategy. For example, methods for the in-situ generation of methanesulfonyl azide from methanesulfonyl chloride and sodium azide have been developed and monitored using techniques like FlowNMR. researchgate.net This avoids the isolation of the potentially hazardous azide reagent. Similarly, the use of continuous flow reactors can improve the safety of highly exothermic reactions, such as chlorosulfonation or azidation, by providing superior heat transfer and control compared to batch processes. mdpi.com The purification of the final product on a larger scale would likely involve column chromatography or recrystallization to ensure high purity.
Efficiency and Purity Aspects in this compound Synthesis for Research Applications
Purity is paramount for research applications. The purity of intermediates and the final product is typically assessed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and assess the purity of the synthesized compounds. chemicalbook.comchemicalbook.com
Chromatography: Thin-layer chromatography (TLC) is used to monitor reaction progress, while column chromatography is the standard method for purification to remove unreacted starting materials and byproducts.
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the target compound.
For the precursor 2-azidoethanol, purification is typically achieved by extraction with an organic solvent like diethyl ether, followed by drying and removal of the solvent under reduced pressure. chemicalbook.comchemicalbook.com The final this compound would likely require purification by silica (B1680970) gel column chromatography to achieve the high purity required for most research applications.
Reactivity and Mechanistic Investigations of N 2 Azidoethyl Methanesulfonamide
Fundamental Reactivity of the Azido (B1232118) Moiety in N-(2-azidoethyl)methanesulfonamide
The reactivity of this compound is primarily dictated by the energetic and electronically distinct azido (–N₃) functional group. This moiety is classified as a 1,3-dipole, possessing a linear arrangement of three nitrogen atoms with delocalized π-electrons. This electronic configuration allows it to readily participate in pericyclic reactions, most notably 1,3-dipolar cycloadditions. The azide (B81097) group is relatively stable under many synthetic conditions, which makes it a reliable functional handle for molecular construction. wikipedia.org However, the presence of the electron-withdrawing methanesulfonamide (B31651) group can influence the electronic properties and, consequently, the reactivity of the azide. nih.gov
The most prominent reaction of the azido group in this compound is the [3+2] cycloaddition with a dipolarophile, typically an alkyne, to form a stable, aromatic 1,2,3-triazole ring. This reaction is famously known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org
Thermal Cycloaddition: The original Huisgen cycloaddition involves heating the azide and alkyne together. wikipedia.org This process is a concerted pericyclic reaction that often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when an unsymmetrical alkyne is used. organic-chemistry.org The high activation energy barrier for the thermal reaction limits its broad applicability. organic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A significant advancement was the development of the copper(I)-catalyzed version of this reaction, which is a cornerstone of "click chemistry". organic-chemistry.org This catalyzed process exhibits a dramatically accelerated reaction rate (up to 10⁸-fold increase) and proceeds under mild, often aqueous, conditions. organic-chemistry.org Crucially, the CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer when a terminal alkyne is used. organic-chemistry.org The mechanism is no longer a concerted cycloaddition but proceeds through a stepwise pathway involving copper acetylide intermediates. wikipedia.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, the ruthenium-catalyzed reaction provides access to the alternative 1,5-disubstituted triazole regioisomer. wikipedia.orgresearchgate.net Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also accommodate internal alkynes. wikipedia.org The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate. organic-chemistry.org
Table 1: Comparison of Huisgen Cycloaddition Variants for this compound
| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
|---|---|---|---|
| Catalyst | None | Cu(I) source (e.g., CuI, CuSO₄/ascorbate) | Ru-based complexes |
| Reaction Conditions | High temperatures (e.g., >90 °C) wikipedia.org | Room temperature, often aqueous organic-chemistry.org | Varies with catalyst |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers organic-chemistry.org | Exclusively 1,4-isomer (with terminal alkynes) organic-chemistry.org | Predominantly 1,5-isomer wikipedia.org |
| Alkyne Scope | Terminal and internal | Primarily terminal wikipedia.org | Terminal and internal wikipedia.org |
| Reaction Rate | Slow organic-chemistry.org | Highly accelerated organic-chemistry.org | Accelerated |
While the [3+2] cycloaddition is the most common pathway, the azido group can undergo other transformations. The choice of reaction conditions and the nature of the reactants can influence the selectivity between these competing pathways.
One notable alternative is the reduction of the azide to a primary amine. This can sometimes occur as an undesired side reaction under conditions intended for cycloaddition. For instance, in certain copper-catalyzed "click" reactions, particularly with specific substrates like 2-(2-azidophenyl)-4,5-diaryloxazoles, the reduction of the azide to an amine can become the predominant pathway over the expected triazole formation. nih.gov This highlights the importance of catalyst and substrate selection to ensure the desired cycloaddition occurs. The reaction appears to be specific to ortho-azido substitution in some polycyclic systems. nih.gov
Another consideration is the potential for intramolecular reactions, although in the case of this compound, the chain length is generally insufficient for facile intramolecular cyclization. The primary competition remains the intermolecular cycloaddition versus reduction or other intermolecular reactions.
Role of the Methanesulfonamide Group in this compound Reactivity and Stability
Electronic Influence: The sulfonyl group (–SO₂) is strongly electron-withdrawing. This property can impact the adjacent azido group, potentially reducing the stability of the intermediate formed during Cu(I)-catalyzed cycloaddition reactions. nih.gov The electron-withdrawing nature of sulfonyl substituents on a triazole ring can destabilize the intermediate cuprated triazole, which can lead to alternative reaction pathways like the formation of ketenimine intermediates and subsequent amide derivatives. nih.govrsc.org However, specific ligand systems, such as those involving prolinamide, have been developed to inhibit this cleavage and favor the desired triazole formation. rsc.org
Catalytic and Solvation Effects: While not directly participating in the cycloaddition, the sulfonamide moiety can influence the reaction environment. Methanesulfonamide itself has been shown to act as a general acid catalyst and a cosolvent in other reactions, such as Sharpless asymmetric dihydroxylations. organic-chemistry.orgresearchgate.netnih.gov It can facilitate the transfer of ions between phases and protonate intermediates. researchgate.netnih.gov While not extensively studied for this compound cycloadditions, these properties could subtly influence reaction kinetics and outcomes depending on the solvent system employed.
Kinetic and Thermodynamic Studies of this compound Reactions
The kinetics and thermodynamics of the Huisgen cycloaddition have been a subject of significant study, revealing the energetic reasons for the success of catalyzed variants.
Thermodynamics: The formation of the 1,2,3-triazole ring from an azide and an alkyne is a highly exothermic process. organic-chemistry.org This thermodynamic favorability is a key driver for the reaction's success. The resulting triazole is an exceptionally stable aromatic heterocycle. youtube.com
Kinetics: Despite being thermodynamically favorable, the uncatalyzed thermal reaction has a high activation energy barrier, resulting in very slow reaction rates at moderate temperatures. organic-chemistry.org Catalysts fundamentally alter the reaction mechanism, providing a lower energy pathway and dramatically increasing the reaction rate.
CuAAC: The copper(I) catalyst is reported to accelerate the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal process. organic-chemistry.org This immense rate enhancement allows the reaction to be performed efficiently at room temperature.
RuAAC: Ruthenium catalysts also provide significant rate acceleration, and kinetic studies can help elucidate the rate-determining step, which in some proposed mechanisms is the reductive elimination of the triazole product from the ruthenacycle intermediate. organic-chemistry.org
Table 2: Illustrative Kinetic and Thermodynamic Parameters for Azide-Alkyne Cycloadditions
| Parameter | Uncatalyzed Thermal Reaction | Copper(I)-Catalyzed Reaction (CuAAC) |
|---|---|---|
| Relative Rate | 1 (baseline) | ~10⁷ - 10⁸ |
| Activation Barrier | High organic-chemistry.org | Significantly Lowered wikipedia.org |
| Mechanism | Concerted, pericyclic organic-chemistry.org | Stepwise, involves copper acetylide organic-chemistry.org |
| Thermodynamics | Highly Exothermic organic-chemistry.org | Highly Exothermic |
Chemo- and Regioselectivity in this compound Conjugations
Selectivity is a critical aspect of modern synthetic chemistry, and the cycloaddition of this compound excels in this regard, particularly in its catalyzed forms.
Chemoselectivity: The azide and alkyne functional groups are considered bio-orthogonal, meaning they are largely unreactive with most other functional groups found in complex biological molecules under physiological conditions. This high degree of chemoselectivity allows for the specific conjugation of molecules in complex environments without the need for protecting groups. The azide on this compound will react preferentially with an alkyne, ignoring other functional groups like amines, carboxylic acids, and alcohols.
Regioselectivity: The orientation of the dipole and dipolarophile during the cycloaddition determines the substitution pattern on the resulting triazole ring. This is known as regioselectivity.
In the thermal Huisgen cycloaddition , the reaction of this compound with an unsymmetrical alkyne typically yields a mixture of the 1,4- and 1,5-regioisomers, often in nearly equal amounts, making it difficult to control the outcome. organic-chemistry.org
The copper(I)-catalyzed (CuAAC) reaction provides complete control, leading exclusively to the 1,4-disubstituted triazole product when a terminal alkyne is employed. organic-chemistry.org This predictability is a major advantage of the CuAAC reaction.
Conversely, the ruthenium-catalyzed (RuAAC) reaction directs the cycloaddition to favor the formation of the 1,5-disubstituted triazole. researchgate.net The ability to selectively synthesize either the 1,4- or 1,5-isomer simply by choosing the appropriate metal catalyst makes the azide-alkyne cycloaddition an exceptionally versatile ligation strategy.
Table 3: Regioselectivity in the Cycloaddition of this compound with a Terminal Alkyne (R-C≡CH)
| Catalytic System | Major Product |
|---|---|
| Thermal (Heat) | Mixture of 1,4- and 1,5-isomers |
| Copper(I) (CuAAC) | 1,4-disubstituted-1,2,3-triazole |
Integration of N 2 Azidoethyl Methanesulfonamide in Bioorthogonal Ligation Strategies
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(2-azidoethyl)methanesulfonamide
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govnih.gov This reaction, a cornerstone of click chemistry, is widely used for bioconjugation due to its reliability and specificity. rsc.org this compound, with its accessible azide moiety, can be effectively conjugated to a variety of alkyne-modified molecules using this method. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate, or by using a stabilized copper(I) source. nih.govnih.gov
The success of CuAAC for bioconjugation hinges on optimizing reaction parameters to ensure high yields and maintain the integrity of the biological sample. Key parameters include the choice of copper source, ligand, solvent, and temperature.
Copper Source and Ligands: While Cu(I) is the active catalyst, it is prone to oxidation and can be toxic to cells. To mitigate this, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often employed. These ligands stabilize the Cu(I) oxidation state, enhance reaction rates, and reduce cellular toxicity, making the reaction more biocompatible. nih.govmdpi.com
Solvents: CuAAC reactions are often performed in a mixture of water and an organic co-solvent like t-BuOH, DMSO, or acetonitrile (B52724) to accommodate both the hydrophilic biomolecules and the often more hydrophobic azide or alkyne partners. nih.gov The use of green solvents like deep eutectic solvents (DESs) is also being explored to minimize waste. nih.gov
Biocompatibility: For applications in living systems, minimizing copper concentration is crucial. Ligands that accelerate the reaction allow for lower copper concentrations to be used effectively. nih.gov The development of chelation-assisted CuAAC, where the azide-containing molecule itself helps to coordinate the copper ion, can also increase reaction rates and permit the use of lower catalyst concentrations. mdpi.com
Table 1: Typical Reaction Parameters for CuAAC with Azide-Containing Small Molecules
| Parameter | Typical Condition | Purpose |
| Azide | This compound | The azide-containing reactant. |
| Alkyne | Terminal alkyne-modified biomolecule | The reaction partner for the azide. |
| Copper Source | CuSO₄ (with sodium ascorbate) or CuI | Provides the Cu(I) catalyst. nih.gov |
| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) or THPTA | Stabilizes Cu(I), accelerates the reaction, and reduces toxicity. mdpi.com |
| Solvent | Aqueous buffer, often with co-solvents like DMSO, t-BuOH, or acetonitrile. nih.gov | Solubilizes reactants and facilitates the reaction. |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state and scavenges oxygen. nih.gov |
| Temperature | Room Temperature | Mild conditions preserve the integrity of most biomolecules. |
| Duration | 1-16 hours | Reaction time depends on reactant concentrations and catalyst efficiency. |
This table presents generalized conditions based on established CuAAC protocols. Specific applications may require optimization.
The modification of nucleic acids and oligonucleotides is crucial for applications in diagnostics, therapeutics, and nanotechnology. researchgate.net Oligonucleotides can be synthesized with alkyne modifications at the 5' or 3' end, or even internally. researchgate.netnih.gov this compound can be conjugated to these alkyne-labeled oligonucleotides via CuAAC to introduce specific functionalities or to link the oligonucleotide to other molecules like fluorescent dyes or proteins. mdpi.comlumiprobe.com This method is valued for its high yield and the stability of the resulting triazole linkage, which is resistant to enzymatic degradation. nih.gov
Carbohydrates and lipids play vital roles in cellular recognition, signaling, and structure. Introducing an alkyne handle into these biomolecules, either through metabolic labeling or chemical synthesis, opens the door for their modification using CuAAC. nih.gov By reacting an alkyne-modified carbohydrate or lipid with this compound, researchers can attach probes to study their trafficking and interactions within cell membranes or use the sulfonyl group to modulate their properties. nih.govnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a cytotoxic copper catalyst. nih.gov The reaction relies on the inherent ring strain of a cyclic alkyne, such as a cyclooctyne (B158145), to accelerate the cycloaddition with an azide. magtech.com.cn This bioorthogonality makes SPAAC particularly suitable for applications in living cells and organisms. nih.gov this compound can readily participate in SPAAC reactions with various strained alkynes.
The rate and efficiency of SPAAC are highly dependent on the structure of the strained alkyne. Significant research has focused on designing cyclooctynes with enhanced reactivity and stability.
Early Designs: The first generation of cyclooctynes (OCT) had relatively slow reaction rates. nih.gov
Electron-Withdrawing Groups: The addition of electron-withdrawing fluorine atoms, as seen in difluorinated cyclooctynes (DIFO), dramatically increases the reaction rate by lowering the alkyne's LUMO energy. nih.gov
Ring Fusion: Fusing benzene (B151609) rings to the cyclooctyne core, as in dibenzocyclooctynes (DBCO), increases ring strain and, consequently, reactivity. nih.gov Further modifications, such as the introduction of ketones or other functional groups to the cyclooctyne ring, can also modulate reactivity and even introduce new properties like fluorescence switching. nih.gov
Aza-Cyclooctynes: More recent designs include aza-cyclooctynes like diazacyclononynes (DACN), which offer a balance of high reactivity and chemical stability, overcoming some of the limitations of highly reactive but less stable cyclooctynes. iris-biotech.de
Table 2: Representative Strained Alkynes for SPAAC
| Alkyne Abbreviation | Full Name | Key Feature | Relative Reactivity |
| OCT | Cyclooctyne | Basic cyclooctyne structure. | Low |
| DIFO | Difluorinated Cyclooctyne | Fluorination increases reactivity. nih.gov | High |
| DBCO (DIBO) | Dibenzocyclooctyne | Fused aromatic rings increase strain and reactivity. nih.gov | Very High |
| BCN | Bicyclo[6.1.0]nonyne | Fused cyclopropane (B1198618) ring provides high strain. | Very High |
| DACN | Diazacyclononyne | Aza-analogue with high reactivity and stability. iris-biotech.de | High |
This table highlights some common classes of strained alkynes. Reactivity is a general guide and can be influenced by specific substituents and reaction conditions.
The choice of a specific strained alkyne for reaction with this compound depends on the requirements of the experiment, balancing the need for rapid kinetics with considerations of stability and potential side reactions.
Applicability in Cellular and In Vitro Systems for Labeling and Imaging
The azide group is a key functional group in bioorthogonal chemistry due to its small size, stability, and lack of reactivity with most biological molecules. nih.govnih.gov This makes azide-containing compounds valuable probes for labeling and imaging biomolecules in living systems. nih.gov The process often involves metabolically incorporating an azide-tagged molecule (like an amino acid, sugar, or nucleoside) into a biomolecule of interest. nih.govnih.gov Subsequently, a probe molecule containing a complementary reactive group, such as an alkyne or a phosphine (B1218219), is introduced. This probe, often carrying a fluorophore or an affinity tag, reacts specifically with the azide, allowing for visualization or purification. nih.govnih.gov
One of the most prominent reactions used for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" known for its efficiency and high selectivity in aqueous environments. nih.govnih.gov To mitigate the toxicity associated with the copper catalyst in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which uses strained cyclooctynes that react with azides without the need for a catalyst. nih.gov This method has been successfully used for dynamic imaging of azide-labeled glycans on the surface of live cells and in zebrafish embryos. nih.gov
While the literature describes the use of various azide-containing molecules for cellular labeling—such as azido-sugars (e.g., N-azidoacetylmannosamine, Ac4ManNAz), azido-amino acids (e.g., azidohomoalanine, Aha), and 2'-azidonucleosides—specific research detailing the application of This compound for cellular or in vitro labeling and imaging is not available in the provided search results. The general principles of azide-based labeling suggest its potential utility, but dedicated studies are required to establish its efficacy, cellular uptake, and biocompatibility for these applications.
Other Bioorthogonal Reactions Involving Azides, with Potential for this compound
Beyond the well-known azide-alkyne cycloadditions, the azide moiety can participate in other bioorthogonal reactions, expanding the toolkit for chemical biology. The potential participation of This compound in these reactions is inferred from the known reactivity of the azide group, although specific examples involving this compound are not detailed in the provided search results.
Staudinger Ligation Variants
The Staudinger ligation is a classic bioorthogonal reaction that forms an amide bond from the reaction of an azide with a specifically engineered triarylphosphine. nih.govnih.gov In the traceless version of this reaction, a phosphine bearing an ortho-thiol or -ester group reacts with an azide. nih.govmdpi.com The initial reaction forms an aza-ylide intermediate, which then undergoes intramolecular reaction and hydrolysis to yield a stable amide linkage between the two molecules, with the phosphine oxide byproduct being removed. nih.govnih.gov
This reaction is highly chemoselective and has been instrumental in peptide synthesis and protein modification without the requirement of a cysteine residue at the ligation site, a limitation of native chemical ligation. nih.govnih.gov
| Reagent 1 (Azide) | Reagent 2 (Phosphine) | Product Linkage | Key Feature |
| Peptide-Azide | Peptide-Phosphinothioester | Amide Bond | Traceless ligation, no residual atoms nih.gov |
| Cell-surface Azido-glycan | Biotin-derivatized Phosphine | Iminophosphorane (stable variant) | Enables detection via fluorescent avidin (B1170675) nih.gov |
| Perfluoroaryl Azide (PFAA) | Aryl Phosphine | Stable Iminophosphorane | Fast reaction kinetics, no hydrolysis nih.gov |
This table illustrates general Staudinger ligation pairings. The specific use of this compound in such reactions has not been documented in the provided search results.
Recent advancements have focused on increasing the reaction rate. For instance, the use of perfluoroaryl azides (PFAAs) with aryl phosphines results in a rapid Staudinger reaction (rate constants up to 18 M⁻¹ s⁻¹) that yields a stable iminophosphorane product, eliminating the need for the intramolecular trap required in the traditional Staudinger ligation. nih.gov This variant has been successfully applied to label metabolically engineered cell surface glycans. nih.gov The electron-withdrawing nature of the methanesulfonamide (B31651) group in This compound could potentially influence its reactivity in Staudinger-type reactions, but empirical data is needed for confirmation.
Azide-mediated Click Reactions Beyond Alkyne Partners
The versatility of the azide group extends to reactions with partners other than alkynes, opening new avenues for bioconjugation. These alternative "click" reactions provide orthogonal strategies for labeling in complex systems where multiple bioorthogonal reactions may be needed simultaneously. nih.gov
Examples of such reactions include:
Reactions with Nitrile Oxides: These can participate in [3+2] cycloaddition reactions, similar to alkynes. nih.gov
Reactions with Thioacids: Sulfonyl azides can react with thioacids to form an amide bond, a reaction termed sulfo-click chemistry. This has been used to conjugate chelating agents to peptides for radiolabeling. mdpi.com
Azo Coupling: While not a direct reaction of the azide group itself, diazonium compounds, which can be formed from aromatic amines (which in turn can be produced by the reduction of aryl azides), react with electron-rich aromatic rings like tyrosine in proteins. mdpi.com
The exploration of new 1,3-dipoles as alternatives to azides, such as nitrones, is also an active area of research, aiming to expand the scope and reaction kinetics of bioorthogonal cycloadditions. nih.gov While This compound contains a standard alkyl azide, the principles of developing new reaction partners could one day be applied to it. However, current research highlighted in the search results does not provide examples of This compound being used in click reactions with partners other than alkynes.
Applications of N 2 Azidoethyl Methanesulfonamide in Chemical Probe Development
Design and Synthesis of Fluorescent Probes Incorporating N-(2-azidoethyl)methanesulfonamide
The design of modern fluorescent probes often follows a modular approach, consisting of three key components: a fluorophore, a linker, and a pharmacophore (the target-binding moiety) nih.gov. This compound is ideally suited to function as a component of the linker in such constructs. The primary strategy for its incorporation involves the use of bioorthogonal click chemistry, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
In a typical synthesis, a fluorophore or a pharmacophore is first chemically modified to introduce a terminal alkyne group. This alkyne-functionalized molecule is then reacted with this compound. The azide (B81097) group of the methanesulfonamide (B31651) reacts with the alkyne to form a stable triazole ring, covalently linking the components. This method allows for the efficient construction of complex probes under mild conditions. The choice of fluorophore can be tailored for the specific application, with various classes of dyes being amenable to the necessary alkyne functionalization. The resulting probes can be used for site-directed fluorescence labeling of target molecules nih.gov.
Table 1: Examples of Fluorophore Classes for Probe Synthesis This table is illustrative and shows classes of fluorophores that can be functionalized with alkyne groups for reaction with azide-containing linkers like this compound.
| Fluorophore Class | Excitation (approx. nm) | Emission (approx. nm) | Potential Functionalization |
|---|---|---|---|
| Coumarins | 350-450 | 430-500 | Alkyne group attached to the coumarin (B35378) core. |
| BODIPY Dyes | 480-650 | 500-680 | Sonogashira coupling can introduce an alkyne nih.gov. |
| Rhodamines | 540-580 | 560-600 | An alkyne handle can be added via an amide linkage. |
| Cyanines (e.g., Cy3, Cy5) | 550-650 | 570-670 | NHS ester chemistry can be used to attach an alkyne linker. |
Radiochemical Labeling Strategies Utilizing this compound Precursors
Radiolabeled compounds are essential tools in drug discovery, particularly for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for positron emission tomography (PET) imaging nih.gov. Precursors of this compound can be utilized to create radiolabeled versions of this linker for incorporation into PET imaging probes.
A common strategy involves the introduction of the positron-emitting isotope Fluorine-18 (¹⁸F), which has an ideal half-life for many imaging studies. The synthesis would typically start with a suitable precursor, such as N-(2-hydroxyethyl)methanesulfonamide. The hydroxyl group can be converted into a better leaving group, for example, by reacting it with p-toluenesulfonyl chloride to yield N-(2-tosyloxyethyl)methanesulfonamide. This precursor can then undergo a nucleophilic substitution reaction with K[¹⁸F]F, displacing the tosyloxy group to form ¹⁸F-labeled N-(2-fluoroethyl)methanesulfonamide. Alternatively, a precursor like N-(2-bromoethyl)methanesulfonamide could be reacted with a radiolabeled azide source (e.g., sodium [¹⁸F]azide) to produce ¹⁸F-labeled this compound directly. The resulting radiolabeled linker can then be "clicked" onto an alkyne-functionalized targeting molecule to generate the final PET probe. Such radiolabeling studies are considered the gold standard for quantitative ADME studies nih.gov.
Table 2: Plausible Radiosynthesis Strategies
| Precursor Molecule | Radiolabeling Reagent | Potential Product | Application |
|---|---|---|---|
| N-(2-tosyloxyethyl)methanesulfonamide | K[¹⁸F]F | [¹⁸F]N-(2-fluoroethyl)methanesulfonamide | Building block for PET probes |
| N-(2-bromoethyl)methanesulfonamide | Na[¹⁸N₃] | [¹⁸F]this compound | "Clickable" radiolabeled linker |
Affinity-Based Probes and Capture Reagents Derived from this compound
Affinity-based probes (AfBPs) are powerful tools designed to bind specifically to a protein of interest, enabling its detection, isolation, or functional characterization. These probes typically consist of a scaffold that provides affinity and selectivity for the target, a reactive or photoreactive group for covalent attachment, and a reporter tag for detection or purification. This compound serves as an excellent linker to connect the reporter tag to the affinity scaffold.
The azide group is particularly valuable because it is bioorthogonal, meaning it does not react with native biological functional groups. This allows for a two-step labeling procedure. First, a probe consisting of the affinity scaffold linked to this compound is incubated with a complex biological sample (e.g., cell lysate). After the probe binds to its target, a reporter molecule containing a corresponding alkyne group (e.g., alkyne-biotin for purification or alkyne-fluorophore for imaging) is added. A click reaction is then initiated to covalently attach the reporter tag to the probe-target complex. Studies have shown that azido-functionalized ligands can exhibit excellent bioavailability and cellular activity, making them highly promising for developing such probes for in vivo applications nih.gov.
Table 3: Components of an Affinity-Based Probe Using the Azide Linker
| Component | Function | Example Moiety | Role of this compound |
|---|---|---|---|
| Affinity Scaffold | Binds to the protein of interest. | A known drug molecule or ligand | Not directly involved. |
| Linker | Connects scaffold to reporter tag. | This compound | Provides the stable linker and the azide handle. |
| Reporter Tag | Enables detection or purification. | Biotin (B1667282), a fluorophore (e.g., TAMRA) | Attached post-binding via click chemistry to the azide. |
Probes for Target Identification and Validation in Research Models
A primary challenge in drug discovery is confirming that a drug candidate interacts with its intended molecular target within a cell (target engagement) and that this interaction is responsible for the observed biological effect (target validation) nih.gov. Probes derived from this compound are instrumental in this process.
For target identification , a bioactive compound with an unknown mechanism can be modified with an alkyne group and then linked to this compound. This derivative can then be further functionalized with a capture tag like biotin via click chemistry. When introduced to a cell lysate, the probe binds its target protein(s). The entire probe-protein complex can then be pulled down using streptavidin-coated beads and the captured protein identified by mass spectrometry.
For target validation , probes can be used to verify that a molecule engages its target in a living system. nih.gov A fluorescent probe, synthesized as described in section 5.1, can be introduced to live cells that express the target protein. Confocal microscopy can then be used to visualize the probe's localization within the cell, confirming that it accumulates at sites where the target protein is known to reside. Furthermore, "clickable" probes functionalized with an alkyne or azide handle allow for the fluorescent labeling of proteins that are covalently engaged by the probe within living cells, demonstrating high selectivity for the target over other endogenous proteins nih.gov. The development of such selective probes is crucial for investigating the biological function of target proteins nih.gov.
N 2 Azidoethyl Methanesulfonamide in Materials Science and Polymer Chemistry
Functionalization of Polymeric Scaffolds and Nanomaterials
The ability to modify the surfaces of polymeric scaffolds and nanomaterials is crucial for tailoring their properties for specific applications. N-(2-azidoethyl)methanesulfonamide serves as an important linker molecule in this context, enabling the covalent attachment of various functional groups.
Surface Modification of Polymers for Research Applications
The introduction of azide (B81097) functionalities onto polymer surfaces using this compound paves the way for subsequent modifications through highly efficient click chemistry reactions. This surface functionalization is a key step in preparing advanced materials for a multitude of research applications. For instance, polymeric micelles with surface modifications can be achieved through strain-promoted alkyne-azide cycloadditions. nih.gov This method is highly efficient and avoids the use of toxic reagents, making it compatible with a wide range of functional molecules. nih.gov
The general strategy involves first introducing a reactive group onto the polymer backbone that can react with the methanesulfonamide (B31651) part of this compound, leaving the azide group exposed on the surface. These azide-terminated surfaces can then be reacted with alkyne-containing molecules, such as fluorescent dyes, targeting ligands, or other polymers, to create tailored interfaces. This approach has been used to immobilize biomolecules onto polymer surfaces, to create antifouling coatings, and to fabricate sensors.
Synthesis of Stimuli-Responsive Materials via this compound Conjugation
Stimuli-responsive materials, which can change their properties in response to external triggers like temperature, pH, or light, are at the forefront of materials science research. rsc.org this compound plays a crucial role in the synthesis of such materials by enabling the conjugation of stimuli-responsive polymer chains to various substrates or by incorporating stimuli-responsive units into a polymer network.
For example, a thermoresponsive polymer like poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST), can be synthesized with an alkyne end-group. This alkyne-terminated PNIPAM can then be "clicked" onto an azide-functionalized surface or nanoparticle prepared using this compound. The resulting material will exhibit temperature-dependent properties, such as changes in wettability or controlled release of encapsulated molecules. Similarly, pH-responsive polymers containing acidic or basic groups can be conjugated using this strategy to create materials that respond to changes in acidity. The synthesis of stimuli-responsive ring-like colloids and cyclic polymers can be achieved using a dual-template approach, further expanding the library of these advanced materials. nih.gov
Development of Hydrogels and Advanced Biomaterials
Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are extensively used in biomedical applications such as drug delivery and tissue engineering. mdpi.com The properties of hydrogels can be precisely tuned by controlling the polymer composition and crosslinking density.
This compound can be incorporated into the polymer chains of a hydrogel to provide azide functionalities. These azide groups can then be used for post-fabrication modification of the hydrogel. For instance, bioactive peptides or growth factors containing an alkyne group can be covalently attached within the hydrogel matrix to promote cell adhesion and proliferation. This "click" functionalization approach offers a significant advantage over traditional methods as it proceeds under mild, biocompatible conditions.
Furthermore, this compound can be used to create injectable hydrogels. In this system, two separate polymer solutions, one containing azide groups and the other containing alkyne groups, can be injected into the body. The in-situ crosslinking via azide-alkyne cycloaddition leads to the formation of a stable hydrogel network at the target site.
Table 1: Examples of Hydrogel Functionalization using Azide-Alkyne Click Chemistry
| Hydrogel Base Polymer | Functional Molecule (Alkyne-Modified) | Application |
| Poly(ethylene glycol) (PEG) | RGD peptide | Promoting cell adhesion |
| Hyaluronic acid | Vascular endothelial growth factor (VEGF) | Therapeutic angiogenesis |
| Gelatin | Bone morphogenetic protein-2 (BMP-2) | Bone tissue engineering |
Micro- and Nanofabrication with this compound Modified Components
Micro- and nanofabrication techniques are essential for creating devices with controlled architectures at the micrometer and nanometer scales, with applications in electronics, photonics, and medicine. nih.govnih.gov this compound provides a chemical handle for the surface modification of components used in these fabrication processes.
For example, in soft lithography, a patterned stamp made of an elastomer like polydimethylsiloxane (B3030410) (PDMS) is used to transfer molecules to a surface. nih.gov The surface of the PDMS stamp can be functionalized with azide groups using this compound. This allows for the selective transfer of alkyne-modified molecules onto a substrate, creating a patterned surface with high precision.
Another application is in the layer-by-layer (LbL) assembly of thin films. By alternately depositing polymers functionalized with azide and alkyne groups, multilayered films with controlled thickness and composition can be constructed. This technique is valuable for creating functional coatings, sensors, and drug delivery systems. nih.gov
Polymer Crosslinking and Network Formation Utilizing this compound
The formation of crosslinked polymer networks is fundamental to the creation of thermosets, elastomers, and hydrogels. researchgate.nettue.nl this compound can be employed as a crosslinking agent to form stable polymer networks through click chemistry.
In one approach, linear polymer chains can be synthesized with pendant azide groups derived from this compound. The addition of a small molecule containing multiple alkyne groups will then lead to the crosslinking of the polymer chains, forming a three-dimensional network. The efficiency and orthogonality of the click reaction allow for the formation of well-defined network structures with predictable properties.
Table 2: Comparison of Crosslinking Methods
| Crosslinking Method | Description | Advantages | Disadvantages |
| Azide-Alkyne Cycloaddition | Reaction between azide and alkyne functional groups, often catalyzed by copper(I) or promoted by ring strain. | High efficiency, high specificity, mild reaction conditions, orthogonal to many other functional groups. | The catalyst can be toxic in some applications (CuAAC); strained alkynes can be complex to synthesize (SPAAC). |
| Radical Polymerization | Chain reaction involving free radicals to form crosslinks. | Fast reaction rates, versatile for a wide range of monomers. | Lack of control over network structure, potential for side reactions, often requires initiators. |
| Condensation Polymerization | Step-growth reaction where small molecules like water are eliminated. | Can produce well-defined structures. | Often requires high temperatures and long reaction times, may not be suitable for all monomers. |
Advanced Methodologies and Analytical Approaches for N 2 Azidoethyl Methanesulfonamide Research
Spectroscopic Techniques for Analyzing N-(2-azidoethyl)methanesulfonamide Conjugates and Derivatives
Spectroscopic methods are indispensable for the characterization of this compound and its reaction products. These techniques provide detailed information about the molecular structure and functional groups present in the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of this compound and its conjugates. In the ¹H NMR spectrum, characteristic signals for the ethyl bridge protons and the methyl group of the methanesulfonamide (B31651) moiety would be expected. For instance, in related N-(2-azidoethyl) alkylnitramines, the protons of the azidoethyl group appear at specific chemical shifts, which can be used for structural confirmation. researchgate.net Upon conjugation, for example through a click chemistry reaction, the disappearance of the azide-related signals and the appearance of new signals corresponding to the triazole ring protons provide definitive evidence of the reaction's success. mdpi.com ¹⁵N NMR can be particularly useful for directly probing the nitrogen atoms in the azide (B81097) group and the sulfonamide, offering insights into their electronic environment. nih.govresearchgate.net
Infrared (IR) Spectroscopy: FTIR spectroscopy is highly effective for identifying the key functional groups in this compound. The azide group (N₃) exhibits a strong, characteristic absorption band typically in the range of 2100-2160 cm⁻¹. researchgate.netresearchgate.net The sulfonamide group (SO₂NH) shows characteristic stretching vibrations for the S=O bonds (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (around 3300 cm⁻¹). researchgate.net The presence or absence of the azide peak is a clear indicator of whether the compound has undergone a conjugation reaction. researchgate.net
Table 1: Key Spectroscopic Data for this compound Functional Groups
| Functional Group | Spectroscopic Technique | Characteristic Signal/Peak | Reference |
| Azide (-N₃) | FTIR | ~2100-2160 cm⁻¹ (strong, sharp) | researchgate.netresearchgate.net |
| Sulfonamide (-SO₂NH-) | FTIR | ~1350-1300 cm⁻¹, ~1160-1140 cm⁻¹ (S=O stretches); ~3300 cm⁻¹ (N-H stretch) | researchgate.net |
| Azidoethyl (-CH₂CH₂N₃) | ¹H NMR | Specific chemical shifts for ethyl protons | researchgate.net |
| Methanesulfonamide (CH₃SO₂-) | ¹H NMR | Singlet for methyl protons | mdpi.com |
Chromatographic and Mass Spectrometric Analysis of this compound Derivatives in Research Samples
Chromatographic techniques coupled with mass spectrometry are powerful for separating and identifying this compound and its derivatives, even in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone technique for the analysis of this compound derivatives. europeanpharmaceuticalreview.comnih.gov Reversed-phase liquid chromatography can be used to separate the parent compound from its conjugated products or metabolites based on polarity. rsc.orgresearchgate.net The mass spectrometer then provides mass-to-charge ratio information, allowing for the confirmation of the identity of the separated compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and elemental composition, which aids in the unequivocal identification of unknown derivatives. nih.gov
For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often employed. rsc.orgresearchgate.net This technique involves the selection of a specific parent ion, its fragmentation, and the detection of a specific fragment ion, which provides high selectivity and sensitivity for quantification in complex matrices. qub.ac.uk Derivatization with reagents like dansyl chloride has been shown to enhance the chromatographic retention and ionization efficiency of azide-containing compounds for LC-MS/MS analysis. rsc.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like this compound, GC-MS can be used for the analysis of smaller, more volatile derivatives or degradation products. Derivatization to increase volatility may be necessary. The electron ionization (EI) mass spectra of related sulfonamides show characteristic fragmentation patterns that can be used for structural elucidation. nih.gov
Table 2: Chromatographic and Mass Spectrometric Methods for Azide and Sulfonamide Analysis
| Technique | Application | Key Findings/Considerations | Reference |
| LC-MS/MS | Quantification of azide-containing compounds | Derivatization can improve sensitivity and retention. Allows for analysis in complex biological samples. | rsc.orgresearchgate.net |
| HRMS | Identification of unknown derivatives | Provides exact mass and elemental composition for structural confirmation. | nih.gov |
| GC-MS | Analysis of volatile derivatives | Derivatization is often required. Fragmentation patterns aid in identification. | nih.gov |
Advanced Imaging Techniques for this compound Labeled Systems in Research
The azide group in this compound makes it a valuable tool for bioorthogonal labeling and imaging when used in conjunction with "click chemistry."
Fluorescence Imaging: this compound can be used to introduce an azide handle into a biological system. This azide can then be selectively reacted with an alkyne-functionalized fluorescent probe via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net This "click" reaction forms a stable triazole linkage and attaches the fluorescent dye to the target, allowing for visualization using fluorescence microscopy. This approach has been widely used for labeling and imaging a variety of biomolecules and even entire cells. nih.govrsc.org
Scanning Electrochemical Microscopy (SECM): This technique can be used to spatially control the click chemistry reaction on a surface. By generating Cu(I) at the tip of a microelectrode, the reaction between an acetylene-functionalized fluorophore and an azide-terminated monolayer can be initiated in a specific location, allowing for the creation of fluorescent patterns. utexas.edu This demonstrates the potential for precise spatial control of labeling with azide-functionalized molecules.
Radiometric Imaging: In a similar fashion to fluorescence imaging, the azide group can be reacted with a radiolabeled alkyne. This allows for the use of techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to image the distribution of the labeled species in vivo. rsc.org
Computational and Theoretical Studies of this compound Reactivity and Interactions
Computational methods provide valuable insights into the electronic structure, reactivity, and potential interactions of this compound at a molecular level.
Density Functional Theory (DFT): DFT calculations can be used to model the geometry, electronic properties, and vibrational frequencies of this compound. nih.gov These calculations can predict the IR and NMR spectra of the molecule, aiding in the interpretation of experimental data. Furthermore, DFT can be used to study the reaction mechanisms of this compound, such as its participation in cycloaddition reactions. patonlab.com For instance, computational studies on the reactivity of ynamides with azides have provided detailed mechanistic insights into the formation of different products. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its conjugates. These simulations can also be used to investigate the interactions of these molecules with biological macromolecules, such as proteins or nucleic acids, providing insights into their potential binding modes and affinities.
Table 3: Computational Approaches for Studying this compound
| Computational Method | Application | Insights Gained | Reference |
| Density Functional Theory (DFT) | Geometric and electronic structure, reaction mechanisms | Predicted spectra, understanding of reactivity and reaction pathways | nih.govpatonlab.com |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Understanding of molecular flexibility and binding to biological targets | |
| Frontier Molecular Orbital (FMO) Analysis | Kinetic stability and reactivity | Prediction of reactive sites | nih.gov |
Future Perspectives and Emerging Trends in N 2 Azidoethyl Methanesulfonamide Research
Integration with Multimodal Bioorthogonal Strategies and Dual Labeling Approaches
The ability to simultaneously track multiple biological targets in a single system is a major goal in chemical biology. Multimodal bioorthogonal strategies, which employ two or more mutually orthogonal reactions, are key to achieving this. The azide (B81097) group of N-(2-azidoethyl)methanesulfonamide positions it as a prime candidate for inclusion in such strategies. The most common bioorthogonal reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and can be performed in complex biological environments with minimal side reactions.
The integration of this compound into a multimodal approach would involve its use alongside another bioorthogonal reporter pair, such as a tetrazine and a trans-cyclooctene. This would allow for the simultaneous and independent labeling of two different biomolecules. For instance, a protein of interest could be metabolically labeled with an amino acid analog bearing a trans-cyclooctene, while another is tagged with this compound. Subsequent introduction of a tetrazine-fluorophore and an alkyne-fluorophore would result in dual labeling, enabling the visualization and study of their interactions and co-localization.
Dual-labeling strategies that combine fluorescence imaging with other modalities like nuclear imaging (PET or SPECT) are also gaining traction for their potential in diagnostics and guided surgery. nih.govmdpi.comnih.gov this compound can serve as a versatile linker in the construction of dual-labeled probes. A chelator for a radiometal could be attached to the methanesulfonamide (B31651) portion of the molecule, while the azide group is used to click on a fluorescent dye. This approach would generate a single agent capable of providing both whole-body nuclear imaging data and high-resolution intraoperative fluorescence guidance.
Advancements in Site-Specific Conjugation Methodologies for Complex Systems
The development of methods for the site-specific modification of proteins and other biomolecules is crucial for creating well-defined bioconjugates with preserved function. acs.orgpnas.org The small size and bioorthogonal reactivity of this compound make it an attractive tool for such applications.
One emerging approach involves the use of enzymes to install the azide group at a specific site on a protein. For example, microbial transglutaminase can be used to site-specifically incorporate an azide-containing amine, such as a derivative of this compound, onto a glutamine residue. nih.gov Alternatively, metabolic engineering can be employed to introduce unnatural amino acids containing azide functionalities into proteins during their synthesis. nih.gov Once the azide is in place, this compound or a similar azide-containing molecule can be used to attach a payload of interest via click chemistry.
Another strategy involves targeting specific amino acid residues. While traditional methods often target lysine (B10760008) or cysteine residues, leading to heterogeneous products, newer techniques aim for greater specificity. The development of reagents that can selectively modify a single amino acid in a protein would be a significant advancement. The unique electronic properties of the methanesulfonamide group in this compound could potentially be exploited to achieve such selectivity, although this remains an area for future investigation.
The table below summarizes potential site-specific conjugation strategies that could incorporate this compound.
| Conjugation Strategy | Description | Potential Role of this compound |
| Enzymatic Labeling | Utilizes enzymes like transglutaminase or sortase to attach a functional group to a specific amino acid residue. | As the azide-containing substrate for the enzyme, enabling subsequent click chemistry. |
| Metabolic Engineering | Incorporates unnatural amino acids with bioorthogonal handles into proteins during biosynthesis. | As a building block for creating novel unnatural amino acids. |
| Targeted Chemical Modification | Employs reagents that selectively react with a specific amino acid side chain. | The methanesulfonamide group could be modified to direct the molecule to a particular site. |
Potential for Novel Material and Chemical Biology Applications beyond Current Scope
The unique properties of this compound suggest a range of applications beyond its use as a simple bioorthogonal linker. The azide group's ability to participate in a variety of chemical transformations, including the Staudinger ligation and reactions with phosphines, opens up possibilities for the synthesis of novel polymers and materials. For instance, this compound could be used as a monomer in the synthesis of functional polymers with pendant methanesulfonamide groups, which could have interesting solubility and binding properties.
In the realm of chemical biology, the methanesulfonamide group itself presents opportunities for new applications. Methanesulfonamides are known to be present in a number of biologically active compounds and can influence properties such as cell permeability and metabolic stability. nih.gov By incorporating this compound into a larger molecule, it may be possible to modulate its biological activity or pharmacokinetic profile.
Furthermore, the azide group can be used to attach this compound to surfaces, creating functionalized materials for applications such as biosensors or affinity chromatography. The methanesulfonamide group could act as a recognition element or as a point of attachment for other molecules. The potential for this compound to be used in the development of novel drug delivery systems, where the azide group allows for targeted delivery and the methanesulfonamide group enhances stability, is another exciting area for future research.
Challenges and Opportunities in the Synthesis and Application of Azido-Functionalized Methanesulfonamides in Research
Despite the promising future of this compound and related compounds, there are challenges that need to be addressed. The synthesis of functionalized azides can sometimes be hazardous, requiring careful handling and specialized equipment. Developing safer and more efficient synthetic routes to this compound and its derivatives will be crucial for its widespread adoption.
However, these challenges also present significant opportunities for research. The development of new synthetic methodologies for azido-functionalized methanesulfonamides could lead to a wider range of available building blocks for chemical biology and materials science. Investigating the structure-activity relationships of these compounds could provide valuable insights into their biological effects and pave the way for the design of new therapeutic agents.
The table below outlines some of the key challenges and opportunities in this area.
| Aspect | Challenges | Opportunities |
| Synthesis | Potential hazards associated with azide synthesis. Need for efficient and scalable synthetic routes. | Development of safer and more versatile synthetic methods. Creation of a diverse library of azido-functionalized methanesulfonamides. |
| Application | Understanding the influence of the methanesulfonamide group on reactivity and biological properties. | Exploiting the unique properties of the methanesulfonamide group for novel applications. Designing new probes and materials with enhanced features. |
| Characterization | Detailed investigation of the physicochemical and biological properties of these compounds. | Gaining a deeper understanding of structure-activity relationships to guide future design. |
Q & A
Q. Advanced
- Temperature control : Avoid exceeding 80°C to prevent azide decomposition .
- Inert atmosphere : Use nitrogen/argon to minimize oxidative side reactions .
- Real-time monitoring : TLC or in-situ IR tracks reaction progress and detects by-products early .
How does the azide group in this compound facilitate its use in click chemistry applications for bioconjugation?
Advanced
The azide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. Applications include:
- Polymer synthesis : Azido-ethyl groups enable functionalization of polypyrrole films .
- Bioconjugation : Covalent attachment to alkyne-tagged biomolecules (e.g., proteins, nucleic acids) .
What are the challenges in achieving regioselective alkylation when modifying this compound, and how can they be addressed?
Q. Advanced
- Steric hindrance : Bulky substituents on the ethylene chain reduce reactivity. Use directing groups (e.g., –NH–) to guide alkylation .
- Electronic effects : Electron-withdrawing sulfonamide groups deactivate adjacent positions. Optimize electrophile strength (e.g., methyl iodide vs. benzyl bromide) .
How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
Q. Advanced
- Bond length/angle analysis : Confirms azide geometry (N–N–N ~112°) and sulfonamide planarity .
- Crystal packing : Reveals intermolecular interactions (e.g., hydrogen bonds) affecting stability .
What are the critical parameters for optimizing the reaction yield in the azidation step of this compound synthesis?
Q. Basic
- NaN₃ stoichiometry : 1.5–2 equivalents ensure complete substitution .
- Solvent system : Toluene:water (8:2) balances solubility and phase separation .
- Purification : Ethanol crystallization removes unreacted NaN₃ and by-products .
How do solvent polarity and reaction time influence the nucleophilic substitution efficiency in synthesizing this compound?
Q. Advanced
- Polar aprotic solvents (e.g., DMF) accelerate substitution but risk azide decomposition. Biphasic systems (toluene:water) improve safety .
- Reaction time : 5–7 hours under reflux maximizes conversion; prolonged heating degrades the product .
What analytical techniques (e.g., HPLC, GC-MS) are most effective in detecting by-products during the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
